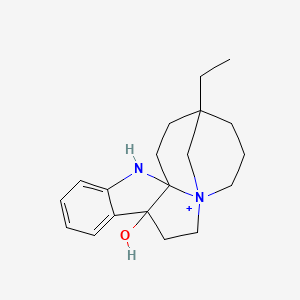
Rhazidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhazidine is a natural product found in Aspidosperma quebracho-blanco and Melodinus fusiformis with data available.
Applications De Recherche Scientifique
Cardiovascular Applications : Trimetazidine is shown to improve left ventricular function in patients with heart failure. Studies have demonstrated that Trimetazidine can increase ejection fraction, reduce New York Heart Association (NYHA) class, and improve metabolic equivalent system (METS) in heart failure patients. It also appears to preserve myocardial high-energy phosphate levels, as indicated by increased cardiac phosphocreatine/adenosine triphosphate (PCr/ATP) ratio (Fragasso et al., 2006).
Metabolic Effects : Trimetazidine has been studied for its impact on whole body energy metabolism in chronic systolic heart failure patients. The drug was found to reduce whole body resting energy expenditure (REE) and improve the quality of life, in addition to enhancing left ventricular ejection fraction and functional class (Fragasso et al., 2011).
Protective Effects in Ischemia/Reperfusion Injury : Trimetazidine has been used to protect against ischemia/reperfusion (I/R) injury in various tissues. For example, its application in a guinea pig model showed beneficial effects on retinal lipid peroxidation and histopathologic changes due to I/R injury (Demir et al., 2009).
Inhibition of Fatty Acid Oxidation : Trimetazidine partially inhibits fatty acid oxidation, which might be beneficial for patients with diabetes and ischemic cardiomyopathy. This inhibition can improve glucose metabolism, left ventricular function, and endothelial function (Fragasso et al., 2003).
Antioxidant Effects : Trimetazidine also has antioxidant properties, which were studied in the context of reducing the degree of fibrosis in alkali burns of the esophagus (Yukselen et al., 2005).
Propriétés
Numéro CAS |
15381-61-0 |
|---|---|
Formule moléculaire |
C19H27N2O+ |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
15-ethyl-11-aza-1-azoniapentacyclo[13.3.1.01,12.04,12.05,10]nonadeca-5,7,9-trien-4-ol |
InChI |
InChI=1S/C19H27N2O/c1-2-17-8-5-12-21(14-17)13-11-18(22)15-6-3-4-7-16(15)20-19(18,21)10-9-17/h3-4,6-7,20,22H,2,5,8-14H2,1H3/q+1 |
Clé InChI |
YMRLYQGSGLAWTN-UHFFFAOYSA-N |
SMILES |
CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |
SMILES canonique |
CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |
Synonymes |
rhazidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


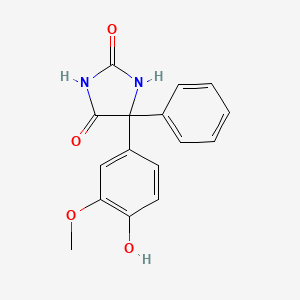

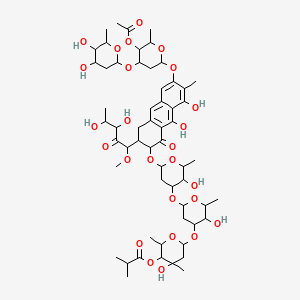
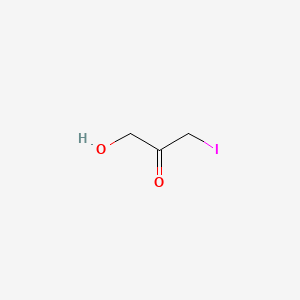
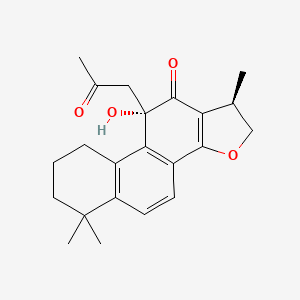
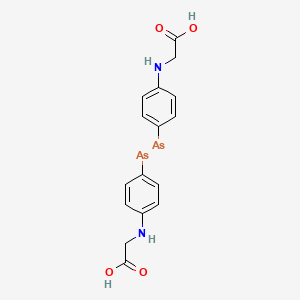
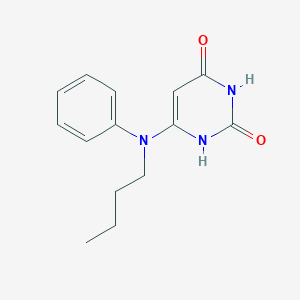
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
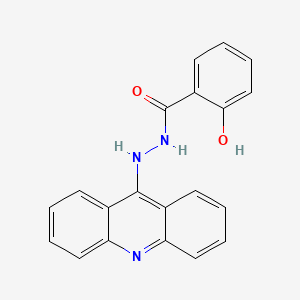
![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
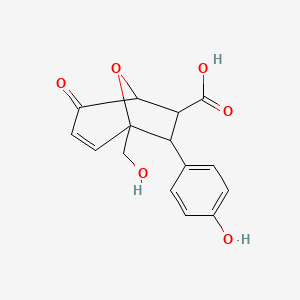
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)
